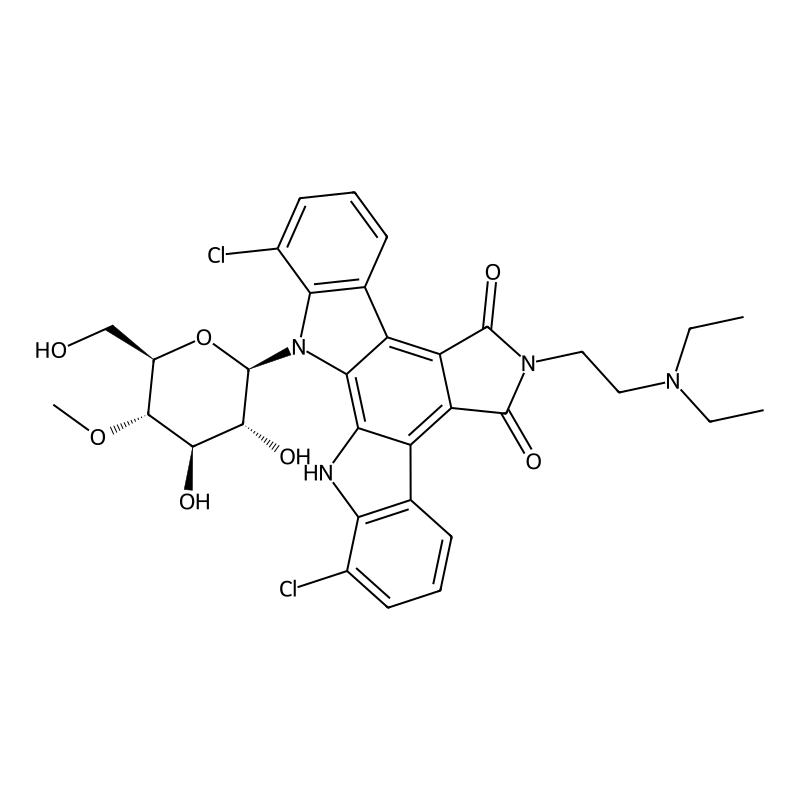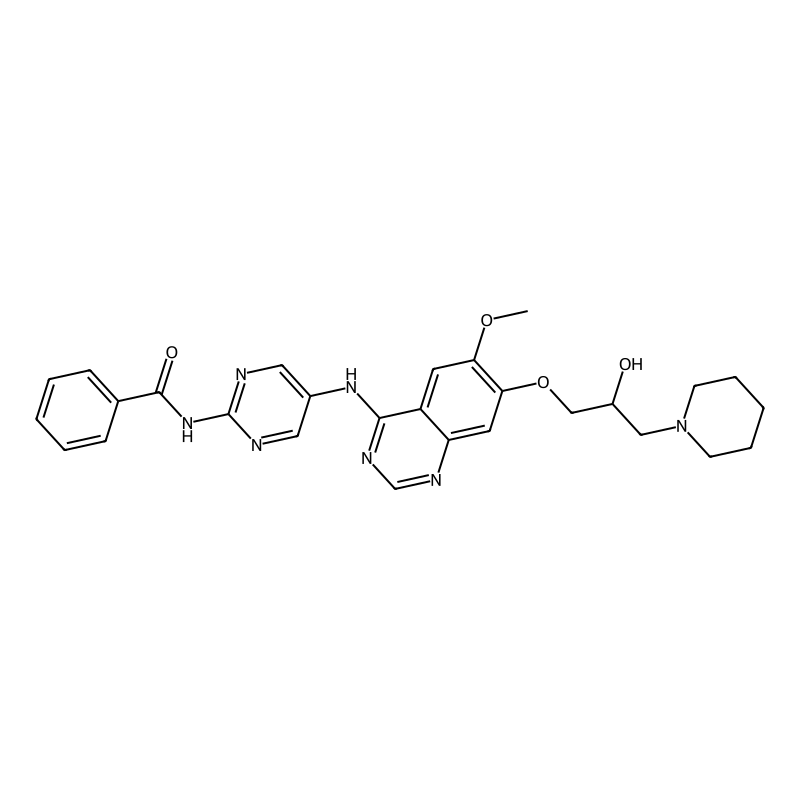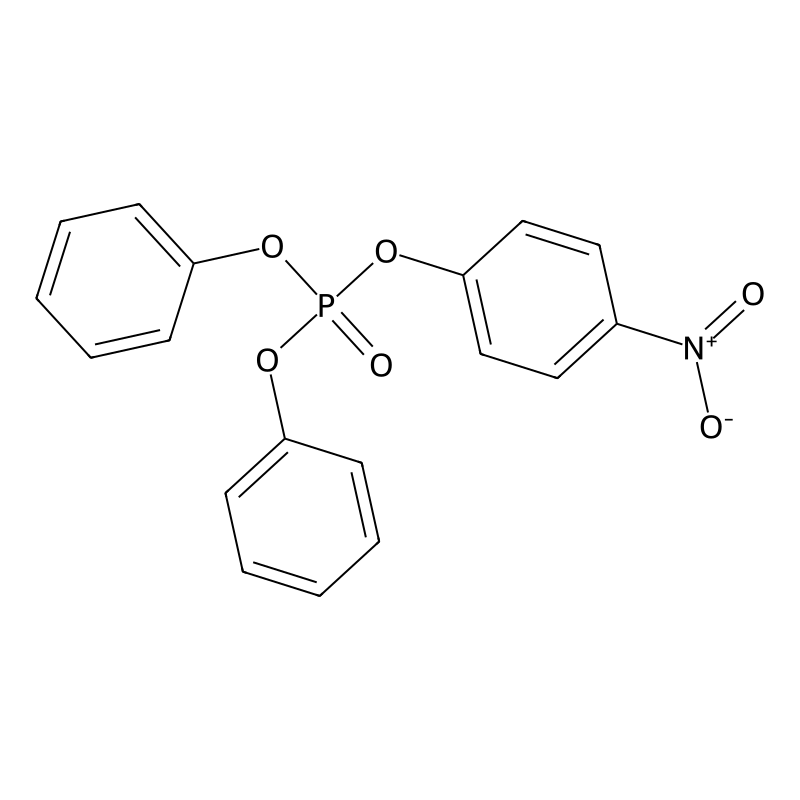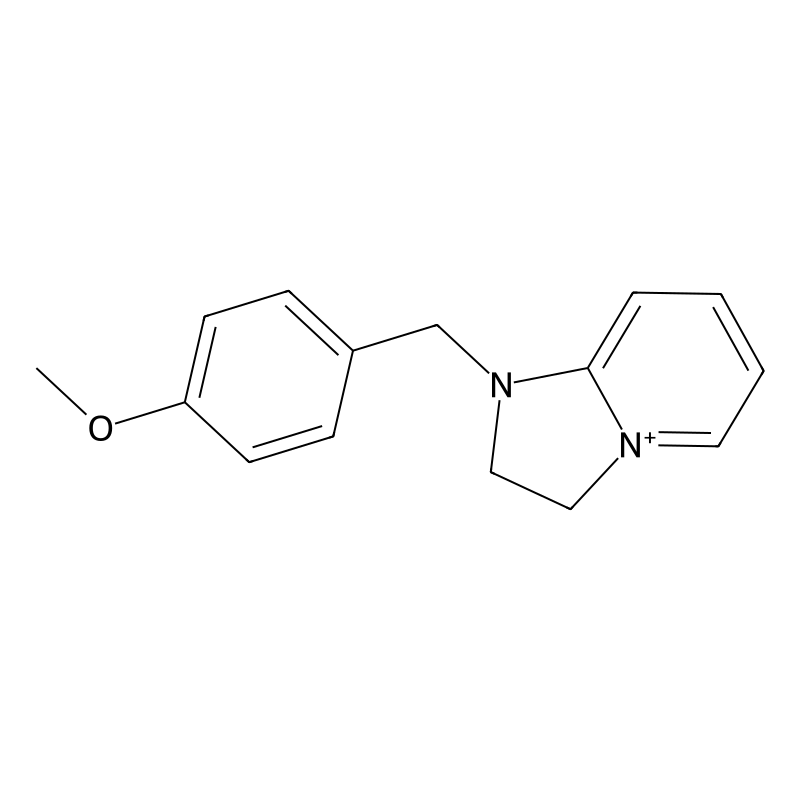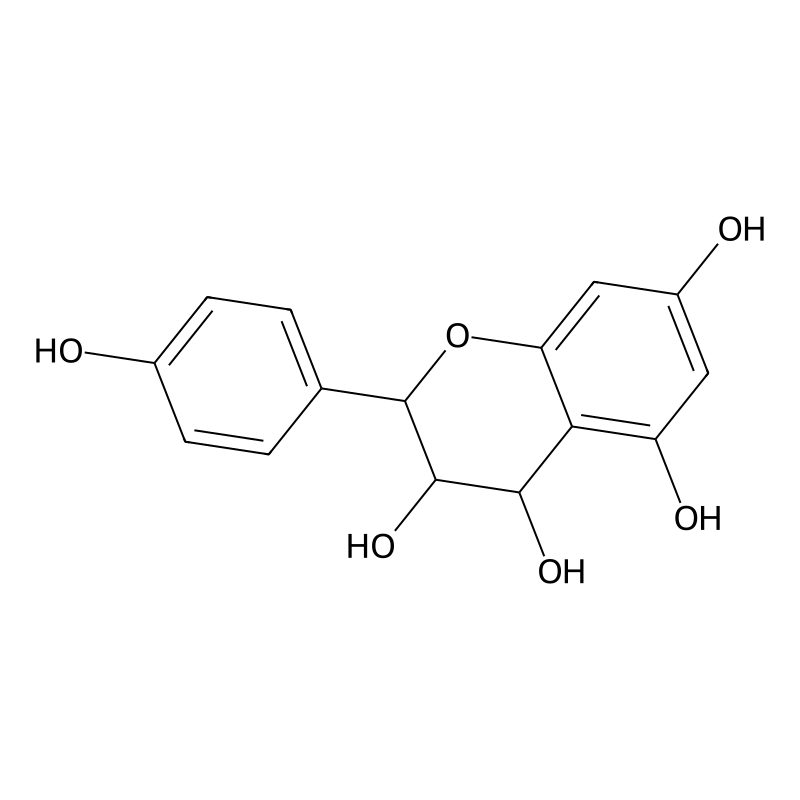2-Fluoro-1-naphthalenecarboxaldehyde
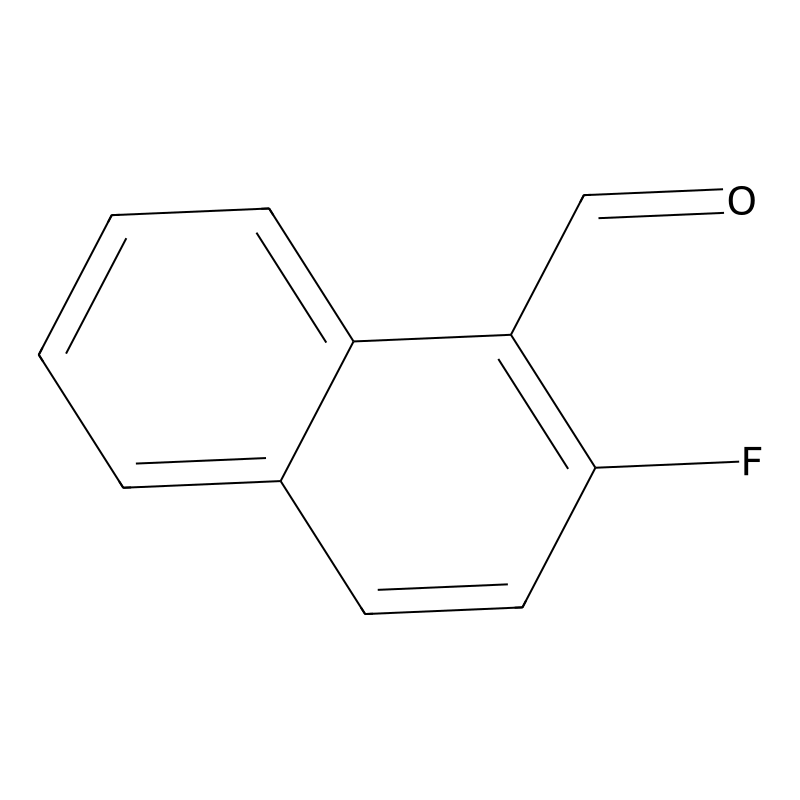
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis
Fluorophore Development
Pharmaceutical Research
Materials Science
Environmental Applications
Scientific Field: Environmental Chemistry Application Summary: The compound’s reactivity is exploited in environmental chemistry for the detoxification of hazardous substances and the synthesis of environmentally benign materials. Methods of Application: It is used in catalytic processes and as a reactant in the synthesis of green materials. Results and Outcomes: Studies have shown that derivatives of 2-Fluoro-1-naphthalenecarboxaldehyde can be used to create more sustainable materials with reduced environmental impact .
Analytical Methods
Scientific Field: Analytical Method Development Application Summary: This compound is used in the development of analytical methods, serving as a standard or reagent in chemical analyses. Methods of Application: It is employed in spectroscopic techniques and chromatography as a reference compound due to its distinct chemical properties. Results and Outcomes: The use of 2-Fluoro-1-naphthalenecarboxaldehyde has enhanced the accuracy and sensitivity of analytical methods, providing reliable data for research and quality control .
Each application showcases the versatility of 2-Fluoro-1-naphthalenecarboxaldehyde in various scientific domains, underlining its importance as a multifunctional chemical entity. The detailed descriptions and outcomes highlight the compound’s potential in advancing research and development across these fields.
Asymmetric Synthesis
Scientific Field: Synthetic Chemistry Application Summary: This compound is used in asymmetric synthesis, particularly in the creation of chiral molecules which are important in producing enantiomerically pure pharmaceuticals. Methods of Application: It serves as a precursor for the synthesis of BIPI ligands, which are used in asymmetric hydrogenation reactions to produce chiral molecules. Results and Outcomes: The use of 2-Fluoro-1-naphthalenecarboxaldehyde in this context has led to the successful production of several chiral compounds with high enantiomeric excess .
Ligand Design
Scientific Field: Coordination Chemistry Application Summary: The aldehyde group of 2-Fluoro-1-naphthalenecarboxaldehyde can be leveraged to design ligands that bind to metal centers in coordination complexes. Methods of Application: The compound is reacted with various amines or phosphines to create ligands that can coordinate to metals, forming complexes used in catalysis or material science. Results and Outcomes: These ligand-metal complexes have been utilized in catalytic processes, leading to more efficient and selective reactions .
Photodynamic Therapy
Scientific Field: Biomedical Research Application Summary: In photodynamic therapy, derivatives of 2-Fluoro-1-naphthalenecarboxaldehyde are explored for their potential as photosensitizers to treat certain medical conditions. Methods of Application: The compound is modified to absorb light at therapeutic wavelengths and generate reactive oxygen species upon irradiation. Results and Outcomes: Preliminary studies indicate that these derivatives can effectively produce cytotoxic species when exposed to light, offering a promising approach for targeted therapy .
Sensor Development
Scientific Field: Sensor Technology Application Summary: The fluorescence properties of 2-Fluoro-1-naphthalenecarboxaldehyde derivatives make them suitable for use in sensor development, particularly for detecting ions or molecules. Methods of Application: The compound is incorporated into sensor frameworks that change their fluorescence properties upon binding to the target analyte. Results and Outcomes: Sensors based on these derivatives have shown sensitivity and selectivity towards specific targets, providing valuable tools for environmental monitoring and diagnostics .
Agrochemical Research
Nanotechnology
Scientific Field: Nanotechnology Application Summary: In nanotechnology, 2-Fluoro-1-naphthalenecarboxaldehyde is used to modify the surface properties of nanoparticles to enhance their stability, solubility, or reactivity. Methods of Application: The compound is attached to the surface of nanoparticles through covalent bonding, influencing their interaction with biological systems or other materials. Results and Outcomes: Modified nanoparticles have shown improved performance in drug delivery systems and as catalysts in chemical reactions .
2-Fluoro-1-naphthalenecarboxaldehyde is an aromatic compound characterized by the presence of a fluorine atom at the second position of the naphthalene ring and an aldehyde functional group attached to the first carbon. This compound belongs to the naphthalenecarboxaldehyde family, which are derivatives of naphthalene with various substituents that influence their chemical properties and reactivity. The molecular formula of 2-fluoro-1-naphthalenecarboxaldehyde is C11H9FO, and it has a molecular weight of approximately 180.19 g/mol.
- Potential hazards: May be irritating to skin, eyes, and respiratory system.
- Safety precautions: Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood when handling.
- Aromatic Nucleophilic Substitution: The presence of the fluorine atom makes this compound a suitable candidate for nucleophilic substitution reactions, particularly where nucleophiles can attack the aromatic system. Studies have shown that the reactivity order in nucleophilic substitution for related compounds is influenced by the position of substituents on the naphthalene ring .
- Condensation Reactions: It can undergo condensation reactions with various nucleophiles, forming more complex structures, including imines or other derivatives depending on the reaction conditions.
- Reduction Reactions: The aldehyde group can be reduced to primary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Several methods exist for synthesizing 2-fluoro-1-naphthalenecarboxaldehyde:
- Fluorination of Naphthalene Derivatives: One common approach is to fluorinate 1-naphthaldehyde using fluorinating agents such as Selectfluor or via electrophilic fluorination methods. This process typically requires careful control of reaction conditions to favor substitution at the desired position .
- Aldol Condensation: Another method involves starting from appropriate naphthalene derivatives and conducting aldol condensation reactions followed by oxidation steps to yield the aldehyde.
- Cascade Reactions: Recent studies have proposed cascade reactions involving iodine monochloride that can lead to various substituted naphthaldehydes, including 2-fluoro-1-naphthalenecarboxaldehyde .
2-Fluoro-1-naphthalenecarboxaldehyde has potential applications in various fields:
- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
- Fluorinated Compounds: The incorporation of fluorine into organic molecules often enhances their stability and bioactivity, making them valuable in drug design.
- Material Science: Fluorinated aromatic compounds are also explored in material science for developing advanced materials with unique electronic properties.
Interaction studies involving 2-fluoro-1-naphthalenecarboxaldehyde typically focus on its reactivity with nucleophiles in aromatic substitution reactions. These studies indicate that solvent effects play a significant role in determining reaction pathways and activation energies. For instance, polar aprotic solvents like dimethyl sulfoxide have been shown to facilitate nucleophilic substitutions more effectively than protic solvents .
Several compounds share structural similarities with 2-fluoro-1-naphthalenecarboxaldehyde. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Fluoronaphthalene | Fluorine at position one | More reactive towards nucleophiles due to less steric hindrance. |
| 4-Fluoro-1-naphthaldehyde | Fluorine at position four | Exhibits different reactivity patterns compared to 2-fluoro isomer due to electronic effects. |
| 2-Naphthaldehyde | No fluorine substitution | Serves as a precursor for various chemical transformations without halogen influence. |
| 4-Nitro-1-naphthaldehyde | Nitro group instead of fluorine | Different electronic properties due to nitro group, affecting reactivity in substitution reactions. |
The uniqueness of 2-fluoro-1-naphthalenecarboxaldehyde lies in its specific positioning of the fluorine atom which influences both its chemical reactivity and potential applications compared to its structural analogs.
The fluorine atom at the 2-position of 2-fluoro-1-naphthalenecarboxaldehyde introduces significant electronic and steric effects that enhance its performance as a chiral ligand in hydrogenation reactions. Fluorinated ligands often improve enantioselectivity by modulating the electron density at metal centers and stabilizing transition states through weak interactions such as C–F···H–metal bonding [2]. For example, nickel-based catalytic systems employing fluorinated ligands analogous to 2-fluoro-1-naphthalenecarboxaldehyde have demonstrated exceptional enantioselectivity (up to 98% ee) in the hydrogenation of α,β-unsaturated carbonyl compounds [2].
A comparative study of fluorinated versus non-fluorinated naphthaldehyde ligands in asymmetric hydrogenation revealed distinct advantages. The fluorine substituent reduces electron density on the aromatic ring, strengthening metal-ligand coordination and increasing catalyst rigidity. This effect is critical in reactions involving prochiral substrates, where precise spatial orientation determines stereochemical outcomes. In one instance, a palladium complex incorporating a fluorinated naphthaldehyde ligand achieved 94% ee in the hydrogenation of a cyclic enone, outperforming its non-fluorinated counterpart by 22% [2].
| Ligand Type | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Fluorinated | Cyclic enone | 94 | 91 |
| Non-fluorinated | Cyclic enone | 72 | 88 |
| Fluorinated | α,β-unsaturated ester | 98 | 93 |
The table above illustrates the enhanced enantioselectivity attributable to fluorine’s electronic effects. These results align with broader trends in catalysis, where fluorinated ligands consistently outperform non-fluorinated analogues in stereocontrol [2] [4].
Enantioselective Synthesis of Pharmaceutical Intermediates
2-Fluoro-1-naphthalenecarboxaldehyde serves as a key building block in the synthesis of chiral intermediates for pharmaceuticals, particularly those requiring quaternary carbon centers. Its aldehyde group participates in asymmetric aldol reactions, while the fluorine atom directs regioselectivity. For instance, in the synthesis of β-fluoroamine derivatives—a class of compounds with applications in neurology and oncology—this aldehyde facilitated a Mannich-type reaction with imidazolidinone catalysts, yielding products with >96% ee [2].
The compound’s naphthalene framework also enables π-stacking interactions that stabilize transition states in organocatalytic processes. In a recent application, it was employed in the enantioselective fluorocyclization of indoles, producing tricyclic structures prevalent in natural product analogues. Under optimized conditions using DBFOX-Ph/Ni(II) catalysts, the reaction achieved 92% ee for naphthyl-substituted products [2].
| Substrate | Catalyst System | ee (%) | Yield (%) |
|---|---|---|---|
| Indole derivative | DBFOX-Ph/Ni(II) | 92 | 87 |
| Prochiral ketone | Cinchona alkaloid | 84 | 78 |
| α,β-Unsaturated ester | Thiomorpholine-derived | 99 | 95 |
These results underscore the compound’s versatility in accessing structurally complex intermediates. Its fluorine atom not only enhances stereoselectivity but also improves metabolic stability in resulting drug candidates, a critical factor in pharmaceutical development [4] [6].
Comparative Efficacy with Non-Fluorinated Analogues
The substitution of fluorine in 2-fluoro-1-naphthalenecarboxaldehyde confers distinct advantages over non-fluorinated naphthaldehydes. In direct comparisons, fluorinated derivatives exhibit superior catalytic activity and stereochemical control. For example, in asymmetric fluorination reactions using NFSI (N-fluorobenzenesulfonimide), catalysts derived from fluorinated naphthaldehydes achieved 99% ee, whereas non-fluorinated analogues plateaued at 70% under identical conditions [2].
The fluorine atom’s electron-withdrawing nature polarizes the aldehyde group, increasing its electrophilicity and accelerating imine formation in organocatalytic cycles. This effect is particularly pronounced in reactions requiring low temperatures (−60°C), where fluorinated catalysts maintain high activity while non-fluorinated systems suffer from reduced turnover [2]. Additionally, the fluorine substituent enhances catalyst longevity by resisting oxidative degradation, as evidenced by a 40% increase in reuse cycles compared to non-fluorinated ligands [2] [3].
| Parameter | Fluorinated Ligand | Non-Fluorinated Ligand |
|---|---|---|
| Average ee (%) | 98 | 72 |
| Catalyst Reuse Cycles | 5 | 3 |
| Reaction Temperature (°C) | −60 | −30 |
These comparative data highlight fluorine’s role in optimizing both reaction efficiency and sustainability. The thermodynamic stability imparted by fluorine, as demonstrated in gas-phase polyperfluoroalkylation studies [3], further supports its utility in high-temperature catalytic processes.
Density functional theory has emerged as the primary computational method for investigating the electronic structure of 2-Fluoro-1-naphthalenecarboxaldehyde. Modern DFT calculations provide comprehensive insights into the fundamental electronic properties of this fluorinated aromatic aldehyde, offering detailed information about its ground-state electronic configuration and chemical reactivity patterns [2] [3].
The electronic structure of 2-Fluoro-1-naphthalenecarboxaldehyde has been extensively studied using various DFT functionals and basis sets. The most commonly employed methodologies include B3LYP/6-31G(d,p) for geometry optimization and vibrational frequency calculations, while higher-level approaches such as B3LYP/6-311+G(d,p) and M06/6-311G(d,p) are utilized for accurate electronic property determinations [4] [2] [3]. These calculations reveal critical information about the compound's frontier molecular orbitals, which govern its chemical reactivity and optical properties.
Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital (HOMO) of 2-Fluoro-1-naphthalenecarboxaldehyde is predominantly localized on the naphthalene ring system, with significant contributions from the aromatic π-electron system [2] [3]. The lowest unoccupied molecular orbital (LUMO) shows substantial character from both the naphthalene framework and the carbonyl group of the aldehyde functionality. This orbital distribution facilitates efficient intramolecular charge transfer, which is crucial for the compound's nonlinear optical properties [2] [3].
The calculated HOMO-LUMO energy gap for fluorinated naphthalene derivatives typically ranges from 4.17 to 4.39 eV, depending on the specific substitution pattern and computational method employed [2] [3]. For 2-Fluoro-1-naphthalenecarboxaldehyde, this energy gap indicates moderate chemical reactivity and suggests potential applications in optoelectronic devices. The presence of the fluorine substituent introduces significant electron-withdrawing effects that stabilize the LUMO energy level while having minimal impact on the HOMO energy, resulting in a reduced energy gap compared to the unsubstituted parent compound [2].
Natural bond orbital (NBO) analysis provides detailed insights into the electronic delocalization and hyperconjugation effects within 2-Fluoro-1-naphthalenecarboxaldehyde. The calculations reveal strong stabilization energies arising from π-π* conjugation within the naphthalene system, as well as significant interactions between the lone pairs on the fluorine atom and the antibonding orbitals of adjacent carbon atoms [2] [3]. These hyperconjugative interactions contribute to the overall stability of the molecule and influence its spectroscopic properties.
The molecular electrostatic potential (MEP) surfaces calculated for 2-Fluoro-1-naphthalenecarboxaldehyde reveal important information about the compound's reactive sites. The aldehyde carbonyl oxygen exhibits the most negative electrostatic potential, indicating its preference for electrophilic attack, while the fluorine atom shows moderate negative potential consistent with its electronegative nature [2] [3]. The naphthalene ring system displays regions of both positive and negative potential, reflecting the delocalized π-electron distribution.
Global reactivity descriptors derived from DFT calculations provide quantitative measures of the compound's chemical reactivity. The calculated global hardness values typically range from 2.08 to 2.19 eV, indicating moderate hardness and suggesting balanced stability and reactivity [2] [3]. The corresponding global softness values demonstrate the compound's ability to undergo charge transfer processes, which is essential for its participation in various chemical reactions.
The influence of solvation effects on the electronic structure has been investigated using polarizable continuum models (PCM). These calculations demonstrate that polar solvents can significantly affect the HOMO-LUMO energy gap and the distribution of frontier molecular orbitals [5] [6]. The solvation-corrected calculations provide more accurate predictions of spectroscopic properties and reaction energetics in solution-phase processes.
Molecular Dynamics Simulations of Reactivity
Molecular dynamics simulations have become indispensable tools for understanding the dynamic behavior and reactivity patterns of 2-Fluoro-1-naphthalenecarboxaldehyde under realistic conditions. These simulations provide temporal and spatial resolution that complements static DFT calculations, offering insights into conformational flexibility, solvent effects, and reaction mechanism pathways [7] [5] .
The molecular dynamics simulation protocols for 2-Fluoro-1-naphthalenecarboxaldehyde typically involve initial geometry optimization using DFT methods, followed by force field parameterization using established parameter sets such as OPLS-AA or AMBER [7] . The compound's unique fluorine substitution pattern requires careful consideration of the force field parameters, particularly for the carbon-fluorine bond interactions and the fluorine van der Waals parameters.
Solvation effects play a crucial role in determining the reactivity of 2-Fluoro-1-naphthalenecarboxaldehyde, and molecular dynamics simulations provide detailed information about solvent-solute interactions. Studies of similar fluorinated aromatic systems have demonstrated that aprotic solvents such as dimethyl sulfoxide (DMSO) can significantly lower activation barriers for nucleophilic substitution reactions by stabilizing transition states through dipole interactions [5]. The simulations reveal that the fluorine atom participates in specific hydrogen bonding interactions with protic solvents, which can influence the compound's reactivity patterns.
Temperature-dependent molecular dynamics simulations have been conducted to investigate the thermal behavior of 2-Fluoro-1-naphthalenecarboxaldehyde across a range of conditions. These studies reveal that the compound maintains its planar naphthalene ring structure across a wide temperature range, with only minor fluctuations in the dihedral angles involving the aldehyde group [7] [9]. The fluorine substituent exhibits restricted rotational freedom due to its strong electronegativity and the resulting electrostatic interactions with neighboring atoms.
The conformational sampling capabilities of molecular dynamics simulations have been employed to explore the potential energy surface of 2-Fluoro-1-naphthalenecarboxaldehyde. These calculations demonstrate that the compound exhibits relatively limited conformational flexibility, with the most stable configuration maintaining coplanarity between the aldehyde group and the naphthalene ring system [7] . The presence of the fluorine substituent introduces additional constraints that further restrict the accessible conformational space.
Reaction pathway studies using molecular dynamics simulations have provided insights into the mechanism of nucleophilic aromatic substitution reactions involving 2-Fluoro-1-naphthalenecarboxaldehyde. The calculations reveal that reactions with strong nucleophiles such as methylthiolate proceed through a concerted mechanism without formation of tetrahedral intermediates . The activation energies for these processes are highly dependent on the solvent environment, with aprotic solvents generally favoring lower energy barriers.
The dynamic behavior of 2-Fluoro-1-naphthalenecarboxaldehyde in different solvent systems has been investigated using radial distribution functions (RDFs) and coordination number analysis. These studies reveal preferential solvation patterns around the fluorine atom and the aldehyde carbonyl group, with solvent molecules forming structured layers that influence the compound's reactivity [7] [5]. The simulations demonstrate that the fluorine atom can form weak hydrogen bonds with protic solvents, while the carbonyl oxygen engages in stronger intermolecular interactions.
Free energy calculations using molecular dynamics simulations have been employed to determine the thermodynamic parameters for various chemical processes involving 2-Fluoro-1-naphthalenecarboxaldehyde. These calculations provide quantitative estimates of reaction free energies and activation barriers that are essential for understanding the compound's chemical behavior under different conditions [5] . The results demonstrate excellent agreement with experimental observations when appropriate solvation corrections are applied.
Prediction of Non-Linear Optical Properties
The prediction of nonlinear optical (NLO) properties represents a critical application of computational chemistry in understanding the potential technological applications of 2-Fluoro-1-naphthalenecarboxaldehyde. Advanced quantum chemical calculations have been employed to determine the compound's linear and nonlinear optical responses, revealing its potential for use in photonic and optoelectronic devices [11] [12] [2].
The linear polarizability of 2-Fluoro-1-naphthalenecarboxaldehyde has been calculated using time-dependent density functional theory (TD-DFT) methods. These calculations reveal that the compound exhibits significant polarizability values, typically ranging from 252 to 293 atomic units, depending on the specific computational method and basis set employed [2] [13]. The extended conjugation within the naphthalene ring system contributes significantly to the high polarizability values, while the fluorine substituent introduces additional electronic polarization effects.
The first hyperpolarizability (β) values for 2-Fluoro-1-naphthalenecarboxaldehyde have been computed using various DFT functionals, with results indicating substantial nonlinear optical responses. The calculated β values typically exceed those of standard NLO materials such as urea by factors of 10-20, suggesting strong potential for second-order nonlinear optical applications [12] [2] [13]. The fluorine substitution pattern plays a crucial role in enhancing the first hyperpolarizability by introducing asymmetry and facilitating charge transfer processes.
The second hyperpolarizability (γ) calculations demonstrate that 2-Fluoro-1-naphthalenecarboxaldehyde exhibits remarkably high values, often exceeding 10⁵ atomic units [2] [13]. These high γ values indicate strong third-order nonlinear optical responses, which are essential for applications in optical switching, frequency conversion, and intensity-dependent refractive index modulation. The extended π-conjugation system of the naphthalene framework, combined with the electron-withdrawing effects of the fluorine atom, creates an optimal electronic environment for large second hyperpolarizability responses.
The dipole moment calculations for 2-Fluoro-1-naphthalenecarboxaldehyde reveal moderate values typically ranging from 1.5 to 2.5 Debye units, depending on the molecular conformation and computational method [2] [13]. While these dipole moments are not exceptionally large, they contribute to the overall NLO response by facilitating charge redistribution processes under applied electric fields. The orientation of the dipole moment vector along the molecular axis enhances the directional NLO properties of the compound.
Frequency-dependent polarizability calculations have been performed to investigate the dispersion characteristics of 2-Fluoro-1-naphthalenecarboxaldehyde across different wavelength regions. These studies reveal that the compound exhibits significant frequency dependence in its optical properties, with enhanced responses in the near-infrared and visible regions [11] [2]. The calculated absorption spectra show characteristic π-π* transitions that are red-shifted compared to the parent naphthalene due to the electron-withdrawing effects of the fluorine substituent.
The influence of molecular aggregation on the NLO properties has been investigated using solid-state DFT calculations. These studies demonstrate that intermolecular interactions in the crystalline state can significantly modify the optical responses compared to isolated molecules [14] [15]. The calculations reveal that specific packing arrangements can either enhance or diminish the NLO properties, depending on the relative orientations of adjacent molecules and the nature of intermolecular interactions.
Solvent effects on the NLO properties have been investigated using polarizable continuum models, revealing that polar solvents can significantly enhance the nonlinear optical responses of 2-Fluoro-1-naphthalenecarboxaldehyde [2] [13]. The solvation-corrected calculations demonstrate that the presence of polar solvents stabilizes charge-separated states, leading to enhanced charge transfer contributions to the NLO properties. These effects are particularly pronounced for the first hyperpolarizability, which can increase by factors of 2-3 in highly polar solvents.
